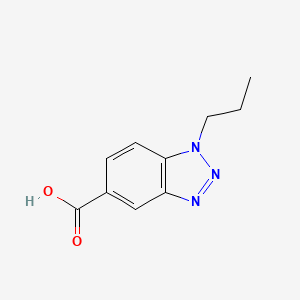

1-Propyl-1,2,3-benzotriazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

1-propylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-5-13-9-4-3-7(10(14)15)6-8(9)11-12-13/h3-4,6H,2,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDAFVMXCOGHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)C(=O)O)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Propyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the reaction of nitrobenzotriazole with formic acid, followed by heating and crystallization to purify the product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Propyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Biomedical Research Applications

-

Antimicrobial Activity :

Benzotriazole derivatives, including 1-propyl-1,2,3-benzotriazole-5-carboxylic acid, have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit varying degrees of antibacterial and antifungal activities against several pathogens. For example, certain derivatives have been tested against Gram-positive and Gram-negative bacteria, with some demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin and nitrofurantoin . -

Antiprotozoal Activity :

Research indicates that benzotriazole derivatives can inhibit protozoan parasites such as Trypanosoma cruzi. In vitro studies have shown that these compounds can significantly reduce the viability of both epimastigote and trypomastigote forms of the parasite . This highlights their potential for developing new treatments for diseases like Chagas disease. -

Cancer Research :

Certain benzotriazole derivatives have been investigated for their potential anticancer properties. They may act as inhibitors of specific protein kinases involved in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the benzotriazole core can enhance their efficacy against cancer cells .

Material Science Applications

-

Corrosion Inhibition :

Benzotriazoles are known for their effectiveness as corrosion inhibitors in metal protection. The presence of the benzotriazole moiety allows for the formation of protective films on metal surfaces, thereby preventing corrosion in various environments . -

UV Absorption and Photostabilization :

1-Propyl-1,2,3-benzotriazole-5-carboxylic acid is utilized as a UV stabilizer in coatings and plastics. Its ability to absorb UV light helps protect materials from degradation due to sunlight exposure. This application is critical in extending the lifespan of products exposed to outdoor conditions .

Case Studies

Mécanisme D'action

The mechanism of action of 1-Propyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can activate G protein-coupled receptors, including GPR84 and HCA3, which regulate metabolism and immune functions . The compound’s effects are mediated through these pathways, influencing various biological processes.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Benzotriazole-5-carboxylic Acid Derivatives

*Estimated based on homologous series.

Key Observations:

- Aromatic vs. Aliphatic Substituents: The benzyl derivative (C₁₄H₁₁N₃O₂) exhibits stronger π-π stacking interactions, advantageous in materials science, whereas the propyl group enhances compatibility with nonpolar matrices .

- Parent Compound : The unsubstituted benzotriazole-5-carboxylic acid (C₇H₅N₃O₂) is widely used as a corrosion inhibitor, but its shorter alkyl analogs show reduced industrial applicability due to lower solubility in organic solvents .

Physicochemical and Reactivity Profiles

Table 2: Reactivity and Functional Comparisons

| Property | 1-Propyl Derivative | 1-Ethyl Derivative | 1-Benzyl Derivative |

|---|---|---|---|

| Hydrogen Bonding | Strong (COOH group) | Strong (COOH group) | Moderate (steric hindrance) |

| Solubility | Moderate in polar solvents | High in polar solvents | Low (aromatic bulk) |

| XlogP | ~2.5* | 2.2 (reported) | 3.1 (estimated) |

| Metal Coordination | High (COOH and triazole N) | High | Moderate (steric effects) |

*Estimated based on ethyl analog data .

Key Observations:

- The propyl derivative’s longer alkyl chain reduces crystallinity compared to the methyl analog (mp 250°C), likely lowering its melting point .

- Carboxylic acid functionality enables metal ion complexation, relevant in catalysis or coordination polymers. The propyl group may stabilize such complexes via hydrophobic interactions .

Activité Biologique

1-Propyl-1,2,3-benzotriazole-5-carboxylic acid is a member of the benzotriazole family, known for its diverse biological activities and applications in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1-Propyl-1,2,3-benzotriazole-5-carboxylic acid features a benzotriazole ring with a propyl group and a carboxylic acid functional group. This structure contributes to its solubility and reactivity, making it an important compound in both organic synthesis and biological applications.

The biological activity of 1-propyl-1,2,3-benzotriazole-5-carboxylic acid is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds with triazole moieties can bind to the active sites of enzymes, inhibiting their function. This mechanism is crucial for its antimicrobial and anticancer properties .

- Receptor Binding : The compound may also interact with specific receptors involved in cellular signaling pathways, leading to altered cellular responses .

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : Studies show that 1-propyl-1,2,3-benzotriazole-5-carboxylic acid has effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results:

- Cell Viability Assays : The compound has shown inhibitory effects on various cancer cell lines, including cervical and colorectal cancers. It induces apoptosis through mitochondrial damage mechanisms .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Cervical Cancer | 15 |

| Colorectal Cancer | 20 |

Case Studies

Several studies highlight the biological efficacy of 1-propyl-1,2,3-benzotriazole-5-carboxylic acid:

- Antibacterial Study : A study conducted by Ochal et al. evaluated the antibacterial properties of several benzotriazole derivatives, including 1-propyl-1,2,3-benzotriazole-5-carboxylic acid. The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to traditional antibiotics .

- Anticancer Research : In vitro studies showed that the compound effectively reduced cell viability in cancer cell lines by inducing apoptosis. The mechanism was linked to the disruption of mitochondrial membrane potential .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-propyl-1,2,3-benzotriazole-5-carboxylic acid?

Methodological Answer: A common approach involves cyclocondensation of appropriate precursors. For example:

- Step 1: React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

- Step 2: Introduce phenylhydrazine derivatives to cyclize into the benzotriazole core.

- Step 3: Hydrolyze the ester group under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .

For alkylation (propyl group), use nucleophilic substitution or transition-metal-catalyzed coupling, ensuring regioselectivity via steric/electronic control .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substitution patterns. For example, the propyl group’s methylene protons appear as a triplet (~δ 1.0–1.5 ppm), and the carboxylic acid proton is typically absent due to exchange broadening .

- Infrared (IR) Spectroscopy: Confirm the carboxylic acid moiety via O–H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CHNO, MW = 205.21) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?

Methodological Answer:

- Data Collection: Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. For example, highlights SHELX’s robustness in small-molecule refinement, even with twinned crystals .

- Structure Solution: Apply direct methods (SHELXS/SHELXD) for phase determination. For disordered propyl groups, refine occupancy factors and thermal parameters iteratively .

- Validation: Cross-check with CCDC databases to ensure bond lengths/angles align with similar benzotriazole derivatives .

Q. How to address discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

- Computational Modeling: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Compare with experimental data to identify conformational mismatches .

- Solvent Effects: Account for solvent polarity in simulations (e.g., using the polarizable continuum model) to improve agreement with observed -NMR shifts .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

Methodological Answer:

- Catalyst Screening: Use Pd(PPh) for Suzuki-Miyaura coupling to introduce aryl groups without steric hindrance (e.g., achieved 70–85% yields under similar conditions) .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 h to 2 h) while maintaining high yields (90–95%) for thermally sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.